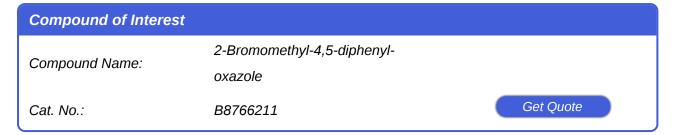


# Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallographic data for 4,5-diphenyl-oxazole and its derivatives. The information is intended to assist researchers in understanding the structural properties of these compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

#### **Data Presentation**

The following tables summarize the key crystallographic parameters for selected 4,5-diphenyl-oxazole derivatives. Unfortunately, a complete, publicly available crystallographic dataset for the parent 4,5-diphenyl-oxazole could not be located in the searched databases. Therefore, this guide presents data for closely related derivatives to provide comparative insights.

Table 1: Crystallographic Data for 4,5-diphenyl-oxazole Derivatives



Com pou nd Nam e	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	V (ų)	z
4,4', 5,5'- Tetra phen yl- 2,2'- biox azol e	C30 H20 N2O 2	-	-	-	-	-	-	-	-	-	-
(4Z)- 4- {[(4- acet oxyp heny l)met hylid ene]} -2- phen yl- 4,5- dihy dro- 1,3- oxaz ol-5- one	C18 H13 NO4	Mon oclini c	P21/ C	13.3 507( 15)	3.94 43(9)	28.5 27(5)	90	98.0 25(1 1)	90	1487 .5(5)	4



Data for 4,4',5,5'-Tetraphenyl-2,2'-bioxazole was noted in a publication, but specific unit cell parameters were not readily available in the abstract. Further details would require accessing the full crystallographic information file (CIF).[1]

Table 2: Data Collection and Refinement Parameters

Compoun d Name	Radiation	Temperat ure (K)	Reflectio ns Collected	Independ ent Reflectio ns	R-int	Final R indices [I > 2σ(I)]
(4Z)-4-{[(4-acetoxyphe nyl)methyli dene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one	Cu Kα	293	2593	2491	0.054	R1 = 0.050, wR2 = 0.140

## Experimental Protocols Synthesis of 4,5-diphenyl-oxazole Derivatives

A general method for the synthesis of 4,5-disubstituted oxazoles involves the van Leusen reaction. A typical protocol is as follows:

- Reaction Setup: To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, THF), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq).
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water



and an organic solvent (e.g., ethyl acetate).

 Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.

For the synthesis of the specific derivative, (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, the following procedure was reported[2][3]:

- A mixture of 4-acetoxybenzaldehyde, hippuric acid, and anhydrous sodium acetate in acetic anhydride is heated.
- The resulting crystalline product is collected by filtration and recrystallized from a suitable solvent like ethanol to obtain crystals suitable for X-ray diffraction.

### **Single-Crystal X-ray Diffraction**

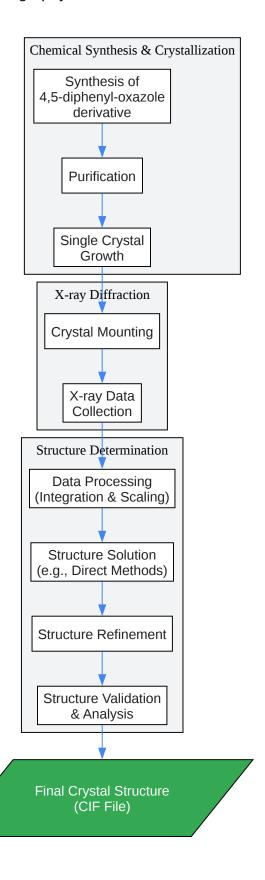
The determination of the crystal structure of the synthesized compounds is performed using single-crystal X-ray diffraction. A general workflow is outlined below:

- Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed onto the crystal. The diffraction pattern is recorded by a detector as the crystal is rotated.
- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

### **Mandatory Visualization**



The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.





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Experimental workflow for X-ray crystallography.

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#### References

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